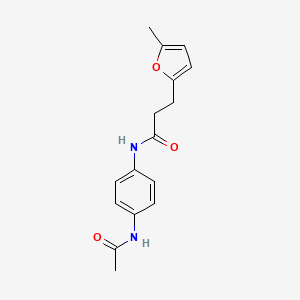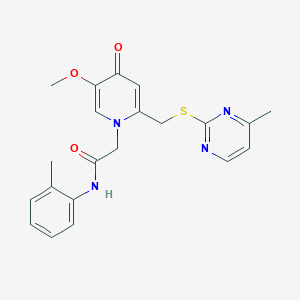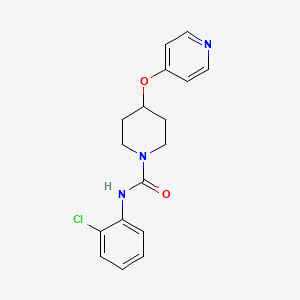
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. AM404 is a synthetic analogue of an endocannabinoid called anandamide and has been shown to have a range of biological effects.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity Optimization
The anticonvulsant activity of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide and related derivatives has been a subject of research, aiming to optimize their therapeutic efficacy. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking techniques have been utilized to analyze a set of ninety propanamide derivatives, leading to the identification of compounds with higher predicted activity values than the original scaffold. This research highlights the potential of these compounds as anticonvulsants, offering insights into their pharmacokinetic characteristics and the interaction with target receptors, such as γ-aminobutyrate aminotransferase (Adedirin et al., 2018).
Antitumor and Anti-inflammatory Agents
Another area of application involves the synthesis of novel derivatives aiming to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. By exploring different chemical modifications, researchers have developed compounds exhibiting notable biological activities. These investigations contribute to the understanding of the molecular basis of their actions and the development of new therapeutic agents for treating various conditions, including inflammation, pain, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Pharmacokinetics and Metabolic Studies
Pharmacokinetic and metabolic profiling of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide derivatives is critical for their development as therapeutic agents. Studies focusing on selective androgen receptor modulators (SARMs), for instance, have provided valuable data on absorption, distribution, metabolism, and excretion (ADME) properties. These insights are essential for optimizing drug design, enhancing therapeutic efficacy, and minimizing potential side effects. Such research underpins the development of SARMs for treating androgen-dependent diseases, offering a glimpse into the ideal pharmacokinetic characteristics needed for preclinical studies (Wu et al., 2006).
TRPV1 Ligands for Pain Management
The development of potent transient receptor potential vanilloid 1 (TRPV1) ligands based on N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide structures also illustrates their potential application in pain management. By modifying the chemical structure to improve interactions with the TRPV1 receptor, researchers have identified compounds with significant antagonistic effects on capsaicin-induced activation. These findings are crucial for the design of new pain relief medications that target the TRPV1 receptor, a key player in the perception of pain (Kim et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-3-8-15(21-11)9-10-16(20)18-14-6-4-13(5-7-14)17-12(2)19/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWDAVCIVLYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2683636.png)
![2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2683638.png)
![4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683639.png)

![N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2683641.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)
![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)
![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)
